molecular formula C23H20N2O4 B2983490 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034251-60-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2983490
CAS No.: 2034251-60-8
M. Wt: 388.423
InChI Key: RBCQWBDDKYUGJQ-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety and a 2,4-dioxooxazolidine ring.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-21(13-18-11-6-10-16-7-4-5-12-19(16)18)24-20(17-8-2-1-3-9-17)14-25-22(27)15-29-23(25)28/h1-12,20H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCQWBDDKYUGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with an ethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Naphthyl Acetamide Moiety: The final step involves the acylation of the oxazolidinone-phenylethyl intermediate with a naphthyl acetic acid derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenylethyl group or the naphthyl ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide

Major Products

    Oxidation Products: Oxidized derivatives of the phenylethyl and naphthyl groups

    Reduction Products: Reduced oxazolidinone ring derivatives

    Substitution Products: Substituted acetamide derivatives

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring may play a role in binding to active sites, while the phenylethyl and naphthyl groups could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s uniqueness lies in its 2,4-dioxooxazolidine ring , a five-membered heterocycle with two ketone groups. This contrasts with related compounds such as:

  • Triazole-containing analogs (e.g., 6a-m in ): These feature 1,2,3-triazole rings synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole ring provides distinct hydrogen-bonding and π-stacking capabilities compared to the dioxooxazolidine’s oxygen-rich environment.
  • Benzothiazole-linked acetamides (): The benzothiazole ring’s sulfur atom introduces electronic and solubility differences relative to the dioxooxazolidine’s oxygen atoms.
Table 1: Key Structural Comparisons
Compound Class Heterocycle Functional Groups Synthesis Method Reference
Target Compound 2,4-Dioxooxazolidine Ketones, acetamide Likely cyclization/CDI coupling -
Triazole analogs (6a-m) 1,2,3-Triazole Triazole, acetamide CuAAC click chemistry
Quinazoline-dione derivatives Quinazoline-dione Dual ketones, acetamide Oxidation, CDI-mediated coupling
Benzothiazole derivatives Benzothiazole Thiazole, acetamide Substitution reactions

Physicochemical Properties

  • Bond Lengths and Stability : highlights bond-length variations in acetamide derivatives. For example, the C1–C2 bond in N-(4-bromophenyl)acetamide is 1.501 Å, whereas analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit slight deviations (1.53 Å). These differences may influence conformational stability and intermolecular interactions .

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone ring, a phenylethyl group, and a naphthalene moiety, which contribute to its biological properties. The molecular formula is C18H18N2O3C_{18}H_{18}N_2O_3, with a molecular weight of approximately 314.35 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxazolidinone Intermediate : This step utilizes phenylglyoxal and barbituric acid derivatives.
  • Introduction of the Phenylethyl Group : Achieved through acylation reactions.
  • Coupling with Naphthalene : This involves the use of coupling agents to facilitate the formation of the final product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by interfering with protein synthesis mechanisms, likely through binding to ribosomal subunits.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could have implications for treating conditions characterized by chronic inflammation.

Neuroprotective Activity

The structural components of the compound suggest potential interactions with neurological targets, possibly affecting neuronal growth and regeneration. Studies have indicated that it may enhance neurotrophic factors, promoting neuronal survival and differentiation.

Case Studies and Research Findings

StudyFindings
In vitro Study on Antimicrobial Activity Showed effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.
Anti-inflammatory Pathway Analysis Demonstrated inhibition of COX enzymes, indicating a mechanism for reducing inflammation.
Neuroprotective Effects in Animal Models Reported enhancement in neuronal survival rates in models of neurodegeneration.

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